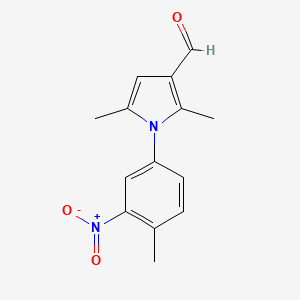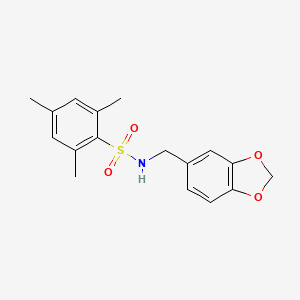![molecular formula C17H17NO4 B5741277 ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
ethyl 2-[(phenoxyacetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(phenoxyacetyl)amino]benzoate, also known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of benzoic acid and is synthesized through a multi-step process. In
Aplicaciones Científicas De Investigación
Ethyl 2-[(phenoxyacetyl)amino]benzoate has been shown to have potential applications in biomedical research, particularly in the study of cancer and inflammation. It has been found to inhibit the activity of a protein called Rho-associated protein kinase (ROCK), which is involved in cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis. ethyl 2-[(phenoxyacetyl)amino]benzoate has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
Ethyl 2-[(phenoxyacetyl)amino]benzoate inhibits the activity of ROCK by binding to its ATP-binding site, preventing the protein from phosphorylating its downstream targets. This inhibition leads to the suppression of cell proliferation and migration, as well as the promotion of apoptosis (programmed cell death). ethyl 2-[(phenoxyacetyl)amino]benzoate has also been shown to inhibit the activity of other kinases, such as protein kinase C (PKC) and myosin light chain kinase (MLCK).
Biochemical and Physiological Effects:
ethyl 2-[(phenoxyacetyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, it has been found to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. ethyl 2-[(phenoxyacetyl)amino]benzoate has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 2-[(phenoxyacetyl)amino]benzoate in lab experiments is its specificity for ROCK inhibition, which allows for the study of the downstream effects of ROCK activity. However, ethyl 2-[(phenoxyacetyl)amino]benzoate has been found to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, ethyl 2-[(phenoxyacetyl)amino]benzoate has low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of ethyl 2-[(phenoxyacetyl)amino]benzoate. One area of research could focus on the development of more specific ROCK inhibitors that do not have off-target effects. Another area of research could explore the use of ethyl 2-[(phenoxyacetyl)amino]benzoate in combination with other anti-cancer or anti-inflammatory agents to enhance their efficacy. Additionally, the development of more water-soluble formulations of ethyl 2-[(phenoxyacetyl)amino]benzoate could improve its in vivo administration.
Métodos De Síntesis
The synthesis of ethyl 2-[(phenoxyacetyl)amino]benzoate involves several steps, starting with the reaction between 2-aminobenzoic acid and phenoxyacetyl chloride. This results in the formation of 2-[(phenoxyacetyl)amino]benzoic acid, which is then esterified with ethanol to produce ethyl 2-[(phenoxyacetyl)amino]benzoate. The final product is obtained through recrystallization and purification.
Propiedades
IUPAC Name |
ethyl 2-[(2-phenoxyacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-21-17(20)14-10-6-7-11-15(14)18-16(19)12-22-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIAATXNSIRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(phenoxyacetyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)


![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)
